2-butoxyethylpyridine-3-carboxylatehydrochloride
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Overview
Description
2-butoxyethylpyridine-3-carboxylatehydrochloride is a versatile chemical compound with a molecular formula of C12H18ClNO3 and a molecular weight of 259.73 g/mol . This compound is known for its unique chemical structure and potential biological activity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxyethylpyridine-3-carboxylatehydrochloride typically involves the esterification of pyridine-3-carboxylic acid with 2-butoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-butoxyethylpyridine-3-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the butoxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: 2-butoxyethylpyridine-3-carbinol.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-butoxyethylpyridine-3-carboxylatehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-butoxyethylpyridine-3-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may increase insulin sensitivity by modulating the activity of certain enzymes and receptors involved in glucose metabolism . The compound’s unique structure allows it to bind to these targets effectively, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-butoxyethylpyridine-3-carboxylate: A closely related compound without the hydrochloride group.
Pyridine-3-carboxylic acid derivatives: Various esters and amides of pyridine-3-carboxylic acid.
Uniqueness
2-butoxyethylpyridine-3-carboxylatehydrochloride stands out due to its specific ester and hydrochloride groups, which confer unique chemical and biological properties. These features make it particularly suitable for applications in drug discovery and organic synthesis.
Properties
IUPAC Name |
2-butoxyethyl pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11;/h4-6,10H,2-3,7-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWAIRAAMWBESO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)C1=CN=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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